5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including tert-butyl, methyl, and phenyl groups, as well as a sulfanyl group attached to a methylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents and the presence of the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N3S |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H27N3S/c1-17-11-13-19(14-12-17)16-29-22-15-21(25(3,4)5)26-24-23(18(2)27-28(22)24)20-9-7-6-8-10-20/h6-15H,16H2,1-5H3 |
InChI Key |
CDPRKHGECYPKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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